3-(3-Fluorophenoxy)propanenitrile
Description
3-(3-Fluorophenoxy)propanenitrile (C₉H₈FNO) is a fluorinated aromatic ether nitrile. The compound features a propanenitrile backbone linked to a 3-fluorophenoxy group. Its molecular weight is approximately 165.16 g/mol, with a calculated XLogP3 of ~1.8, indicating moderate lipophilicity . The nitrile group (-CN) and ether oxygen (-O-) contribute to its reactivity in nucleophilic additions and participation in hydrogen bonding (3 hydrogen bond acceptors) .
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2 |
InChI Key |
PLNPCHGOSOLEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)OCCC#N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
Positional Isomer Effects :
- Fluorine at the meta (3-) position (target compound) vs. ortho (2-) () alters electronic distribution. Meta-substitution often reduces steric hindrance, enhancing reactivity in aromatic electrophilic substitutions .
Functional Group Impact: Ether-linked nitriles (e.g., 3-(3-fluorophenoxy)propanenitrile) exhibit lower reactivity in nucleophilic additions compared to ketone-containing analogs (), which are prone to enolate formation .
Pharmaceutical Relevance :
- Complex derivatives like the benzodiazepine-containing propanenitrile () highlight the nitrile group's role in improving pharmacokinetic properties, such as metabolic stability and target binding .
Synthetic Utility :
- Propanenitrile derivatives serve as precursors for amines (via reduction) and heterocycles (via cycloadditions). For example, 3-oxo-3-phenylpropanenitrile participates in Michael additions to form δ-diketones () .
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